Mesalazine-D3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mesalazine-D3, also known as mesalamine-D3 or 5-aminosalicylic acid-D3, is a deuterated form of mesalazine. Mesalazine is an anti-inflammatory drug primarily used to treat inflammatory bowel diseases such as ulcerative colitis and Crohn’s disease. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of mesalazine due to its stable isotopic labeling.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Mesalazine-D3 involves the incorporation of deuterium atoms into the mesalazine molecule. One common method is the catalytic hydrogenation of mesalazine in the presence of deuterium gas. This process typically involves the use of a palladium catalyst under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuterium incorporation. The final product is then purified using techniques such as crystallization and chromatography to ensure high purity and isotopic enrichment.

化学反应分析

Types of Reactions

Mesalazine-D3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted mesalazine derivatives depending on the reagents used.

科学研究应用

Mesalazine-D3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of mesalazine in the body.

Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of mesalazine.

Drug Interaction Studies: Used to investigate potential interactions between mesalazine and other drugs.

Biological Research: Employed in studies related to inflammatory bowel diseases to understand the drug’s mechanism of action and efficacy.

作用机制

The exact mechanism of action of Mesalazine-D3 is not fully understood, but it is believed to exert its effects through several pathways:

Inhibition of Prostaglandin Synthesis: this compound inhibits the enzyme cyclooxygenase, reducing the production of pro-inflammatory prostaglandins.

Scavenging of Free Radicals: Acts as a potent scavenger of reactive oxygen species, reducing oxidative stress in the intestinal mucosa.

Modulation of Immune Response: Interferes with leukotriene synthesis and leukocyte migration, reducing inflammation.

相似化合物的比较

Mesalazine-D3 is compared with other similar compounds such as:

Sulfasalazine: A prodrug that is metabolized to mesalazine and sulfapyridine. Unlike this compound, sulfasalazine has additional antibacterial properties.

Olsalazine: A dimer of mesalazine that is cleaved in the colon to release two molecules of mesalazine. It has a similar mechanism of action but different pharmacokinetic properties.

Balsalazide: Another prodrug that releases mesalazine in the colon. It is used for similar indications but has a different chemical structure.

Uniqueness

This compound’s uniqueness lies in its stable isotopic labeling, which makes it an invaluable tool in pharmacokinetic and metabolic studies. Its deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various biological systems.

生物活性

Mesalazine-D3, a stable isotope-labeled form of mesalazine (5-aminosalicylic acid), is primarily utilized in the treatment of inflammatory bowel diseases (IBD) such as ulcerative colitis (UC). This article explores its biological activity, mechanisms of action, and therapeutic implications through a synthesis of recent research findings and case studies.

Mesalazine exerts its therapeutic effects through multiple mechanisms:

- Inhibition of Inflammatory Pathways : Mesalazine inhibits the synthesis of prostaglandins and leukotrienes, which are mediators of inflammation. This action reduces leukocyte migration to inflamed tissues, thereby mitigating the inflammatory response associated with UC .

- Scavenging Free Radicals : The compound acts as a potent scavenger of free radicals, which are implicated in tissue damage during inflammatory processes. By neutralizing these radicals, mesalazine helps to protect intestinal mucosa from oxidative stress .

- PPAR-γ Activation : Mesalazine has been shown to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating inflammation and maintaining intestinal homeostasis. This activation leads to enhanced expression and translocation of PPAR-γ to the nucleus, promoting anti-inflammatory gene expression .

- Inhibition of NF-kB : The drug inhibits the nuclear factor kappa B (NF-kB) pathway, which is a key regulator of pro-inflammatory cytokine production. This inhibition further contributes to its anti-inflammatory effects .

Research Findings

Recent studies have provided insights into the biological activity and efficacy of this compound:

- Colorectal Cancer Prevention : Mesalazine has been shown to reduce the risk of colorectal cancer (CRC) by interfering with CRC cell biology. It may act on pathways involved in carcinogenesis, particularly the Wnt/β-catenin signaling pathway, which is often activated in CRC .

- Case Study on Ulcerative Colitis : A study involving UC patients demonstrated that mesalazine significantly improved clinical outcomes by reducing disease activity indices and histological scores. Patients treated with mesalazine exhibited marked reductions in inflammatory markers such as IL-1β and TNF-α compared to control groups .

- Combination Therapy Efficacy : A recent investigation into the combined treatment of mesalazine with Lactobacillus casei showed enhanced therapeutic effects in experimental UC models. The combination led to reduced tissue damage and lower levels of myeloperoxidase (MPO) and nitric oxide (NO), indicating improved anti-inflammatory activity .

Data Tables

The following table summarizes key findings from various studies on this compound's biological activity:

属性

IUPAC Name |

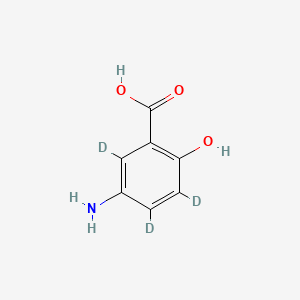

3-amino-2,4,5-trideuterio-6-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,8H2,(H,10,11)/i1D,2D,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOPZPXVLCULAV-CBYSEHNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])C(=O)O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。